Cysteic Acid

Description

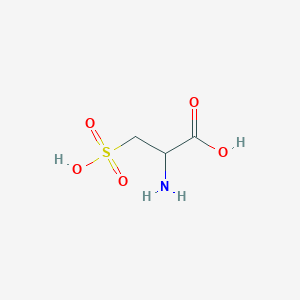

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-sulfopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO5S/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOYSCVBGLVSOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862048 | |

| Record name | 3-Sulfoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index], Solid | |

| Record name | Cysteic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cysteic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13100-82-8, 498-40-8 | |

| Record name | DL-Cysteic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13100-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013100828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cysteic Acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Sulfoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-sulfopropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTEIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3OGP4C37W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cysteic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biochemical Landscape of Cysteic Acid Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cysteic acid, a sulfonic acid-containing amino acid, is a product of cysteine metabolism. While not incorporated into proteins, its formation is significant in various physiological and pathological processes, including its role as a precursor for taurine biosynthesis in some organisms and as a potential biomarker for oxidative stress. This technical guide provides an in-depth exploration of the biochemical pathways leading to this compound formation, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug development.

Core Biochemical Pathways of this compound Formation

This compound is primarily formed through the oxidation of L-cysteine. This process can occur via enzymatic pathways, which are central to cysteine catabolism and taurine biosynthesis in certain organisms, and through non-enzymatic mechanisms, particularly under conditions of oxidative stress.

The Cysteine Dioxygenase (CDO) Pathway: The Principal Enzymatic Route

In mammals, the main pathway for cysteine catabolism, which can lead to the formation of this compound, is initiated by the enzyme cysteine dioxygenase (CDO). This pathway is crucial for regulating intracellular cysteine levels and for the synthesis of important downstream metabolites like taurine and sulfate.[1][2][3]

The pathway proceeds in two key steps:

-

Oxidation of Cysteine to Cysteine Sulfinic Acid: The first and rate-limiting step is the oxidation of L-cysteine to L-cysteine sulfinic acid (also known as 3-sulfinoalanine). This reaction is catalyzed by cysteine dioxygenase (CDO), a non-heme iron-dependent enzyme that incorporates molecular oxygen into the thiol group of cysteine.[1][4]

-

Oxidation of Cysteine Sulfinic Acid to this compound: The subsequent oxidation of L-cysteine sulfinic acid to L-cysteic acid is less definitively characterized enzymatically in mammals. While it is a known metabolic intermediate, this conversion is often considered to occur non-enzymatically, particularly under conditions of high oxidative stress where reactive oxygen species (ROS) can further oxidize the sulfinic acid group.[5][6][7] However, in some organisms, this step is part of a defined biosynthetic pathway.

The regulation of this pathway is tightly controlled, primarily at the level of CDO. The concentration and activity of CDO are regulated by the availability of its substrate, cysteine. High cysteine levels lead to reduced ubiquitination and degradation of CDO, thereby increasing its concentration and activity to catabolize excess cysteine.[2][8]

Alternative Biosynthetic Pathway in Microalgae

In some organisms, such as microalgae, an alternative pathway for taurine biosynthesis exists where this compound is a direct intermediate.[9] This pathway utilizes serine and sulfate as precursors:

-

Serine to 2-Aminoacrylate: The pathway initiates with the conversion of serine to 2-aminoacrylate, catalyzed by serine dehydratase.[9]

-

Formation of this compound: 2-aminoacrylate is then converted to this compound by the action of 3'-phosphoadenylyl sulfate:2-aminoacrylate C-sulfotransferase.[9]

-

Decarboxylation to Taurine: Finally, this compound is decarboxylated by cysteine sulfinic acid decarboxylase to yield taurine.[9]

Non-Enzymatic Formation of this compound

This compound can also be formed through non-enzymatic oxidation of cysteine, particularly in environments with high levels of reactive oxygen species (ROS). This process is relevant in the context of oxidative stress and is also utilized in analytical chemistry for the quantification of cysteine residues in proteins.

Under conditions of oxidative stress, the thiol group of cysteine is highly susceptible to oxidation. The initial oxidation product is a transient sulfenic acid, which can be further oxidized to a more stable sulfinic acid. In the presence of strong oxidants, the sulfinic acid can be irreversibly oxidized to a sulfonic acid, forming this compound.[5][6][7] This irreversible oxidation can serve as a cumulative marker of oxidative damage to proteins.[10]

For analytical purposes, strong oxidizing agents like performic acid are used to quantitatively convert all cysteine and cystine residues in a protein to the stable this compound form, which can then be easily quantified by amino acid analysis.[11][12][13][14]

Quantitative Data

The following tables summarize key quantitative data for enzymes involved in or related to this compound metabolism.

| Enzyme | Substrate | Organism | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Cysteine Dioxygenase (CDO) | L-Cysteine | Azotobacter vinelandii | - | - | 110 | [15] |

| Cysteine Dioxygenase (CDO) | 3-mercaptopropionic acid | Azotobacter vinelandii | - | - | 72,000 | [15] |

| This compound Decarboxylase | L-Cysteic Acid | Bovine Brain | 0.22 | - | - | [16] |

| Cysteine Sulfinic Acid Decarboxylase | L-Cysteine Sulfinic Acid | Bovine Brain | 0.18 | - | - | [16] |

| L-Glutamate Decarboxylase | L-Cysteic Acid | Bovine Brain | 5.4 | - | - | [16] |

| L-Glutamate Decarboxylase | L-Cysteine Sulfinic Acid | Bovine Brain | 5.2 | - | - | [16] |

Experimental Protocols

Assay for Cysteine Dioxygenase (CDO) Activity

This protocol is adapted from established methods for measuring CDO activity in tissue homogenates or cell extracts.[17][18]

Principle: The assay measures the formation of cysteine sulfinic acid from L-cysteine. The product is derivatized with o-phthalaldehyde (OPA) and quantified by HPLC with fluorescence detection.

Reagents:

-

Assay Buffer: 62.5 mM MES, pH 6.1

-

Ferrous Sulfate Solution: 0.3 mM

-

L-Cysteine Solution: 3 mM

-

Bathocuproine Disulfonate (BCS) Solution: 0.0625 mM (copper chelator)

-

Hydroxylamine Solution: (to inhibit PLP-dependent enzymes)

-

Stopping Solution: 5% (w/v) Sulfosalicylic Acid (SSA)

-

o-phthalaldehyde (OPA) derivatizing reagent

-

HPLC system with a C18 column and fluorescence detector

Procedure:

-

Prepare tissue homogenate or cell extract in a suitable buffer.

-

In a microcentrifuge tube, combine the assay buffer, ferrous sulfate solution, BCS solution, and hydroxylamine solution.

-

Add the enzyme preparation (homogenate or extract) to the reaction mixture.

-

Initiate the reaction by adding the L-cysteine solution.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the cold SSA solution.

-

Centrifuge to pellet the precipitated protein.

-

Take an aliquot of the supernatant for derivatization with OPA.

-

Analyze the derivatized sample by HPLC to quantify the amount of cysteine sulfinic acid formed.

Workflow Diagram:

Quantification of this compound in Biological Samples by HPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in biological matrices like plasma or tissue extracts.[19][20]

Principle: this compound is separated from other metabolites using liquid chromatography and detected by tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

Reagents and Equipment:

-

Internal Standard (IS): A stable isotope-labeled this compound (e.g., ¹³C₃, ¹⁵N-cysteic acid).

-

Protein Precipitation Agent: e.g., Acetonitrile or Methanol containing the IS.

-

HPLC system coupled to a tandem mass spectrometer.

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for retaining this polar analyte.

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To a known volume of sample (e.g., 50 µL of plasma), add a larger volume of the cold protein precipitation agent containing the internal standard (e.g., 200 µL).

-

Vortex thoroughly to precipitate proteins.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the HILIC column.

-

Use a gradient elution with a mobile phase system appropriate for HILIC (e.g., acetonitrile and an aqueous buffer like ammonium formate).

-

Set the mass spectrometer to electrospray ionization (ESI) in negative ion mode.

-

Monitor the specific MRM transitions for this compound and its internal standard.

-

Workflow Diagram:

Performic Acid Oxidation for Total Cysteine Quantification

This method is used to determine the total amount of cysteine and cystine in a protein sample by oxidizing them to the stable derivative, this compound.[11][12][13][14]

Principle: Performic acid, a strong oxidizing agent, quantitatively converts both free cysteine and cystine residues to this compound. The protein is then hydrolyzed, and the amount of this compound is determined by amino acid analysis.

Reagents:

-

Formic acid (99%)

-

Hydrogen peroxide (30%)

-

Hydrobromic acid (48%) (optional, to quench the reaction)

-

Hydrochloric acid (6 M) for protein hydrolysis

Procedure:

-

Preparation of Performic Acid: Mix formic acid and hydrogen peroxide (e.g., in a 9:1 v/v ratio) and let it stand at room temperature for 1-2 hours to allow for the formation of performic acid. Cool the mixture on ice before use.

-

Oxidation:

-

Dissolve the protein sample in formic acid.

-

Add the cold performic acid solution to the protein solution.

-

Incubate the reaction on ice for a specified time (e.g., 2-4 hours).

-

-

Quenching (optional): Add hydrobromic acid to destroy excess performic acid.

-

Removal of Reagents: Lyophilize the sample to remove the reagents.

-

Acid Hydrolysis: Hydrolyze the oxidized protein sample with 6 M HCl.

-

Amino Acid Analysis: Analyze the hydrolysate using a standard amino acid analyzer or by HPLC-MS to quantify the amount of this compound.

This in-depth guide provides a solid foundation for understanding the biochemical pathways of this compound formation. The provided data, protocols, and visualizations are intended to be valuable resources for researchers and professionals in the fields of biochemistry, drug development, and related scientific disciplines. Further investigation into the specific enzymatic control of the final oxidation step to this compound in various organisms remains an area of active research.

References

- 1. Homeostatic impact of sulfite and hydrogen sulfide on cysteine catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nutritional Regulation of Cysteine Dioxygenase - CORNELL UNIVERSITY [portal.nifa.usda.gov]

- 3. Taurine Biosynthesis by Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Amino Acid Cofactor in Cysteine Dioxygenase Is Regulated by Substrate and Represents a Novel Post-translational Regulation of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Cysteine Oxidation in Thrombotic Disorders [mdpi.com]

- 6. Formation of a Stabilized Cysteine Sulfinic Acid Is Critical for the Mitochondrial Function of the Parkinsonism Protein DJ-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cysteine Oxidation in Proteins: Structure, Biophysics, and Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Taurine - Wikipedia [en.wikipedia.org]

- 10. Protein this compound as A Biomarker of Oxidative Stress - Joseph Kinkade [grantome.com]

- 11. researchgate.net [researchgate.net]

- 12. Performic Acid oxidation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Modification of cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Performic Acid oxidation of proteins. | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Purification and characterization of this compound and cysteine sulfinic acid decarboxylase and L-glutamate decarboxylase from bovine brain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measurement of Cysteine Dioxygenase Activity and Protein Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01588A [pubs.rsc.org]

Cysteic Acid: An Irreversible Marker of Protein Oxidation in Research and Drug Development

An In-depth Technical Guide

Abstract

Protein oxidation, a consequence of oxidative stress, is implicated in a wide range of physiological and pathological processes, making it a critical area of study for researchers, scientists, and drug development professionals. The irreversible oxidation of cysteine residues to cysteic acid serves as a stable and quantifiable biomarker of this damage. This technical guide provides a comprehensive overview of this compound as a byproduct of protein oxidation, detailing its formation, analytical detection, and significance in disease and drug development. It includes detailed experimental protocols for the induction and analysis of protein oxidation, quantitative data on this compound formation, and visual representations of key signaling pathways involved in the cellular response to oxidative protein damage.

Introduction

Proteins are primary targets for reactive oxygen species (ROS) due to their high abundance in biological systems and rapid reaction rates with oxidants.[1][2] The oxidative modification of amino acid residues can lead to alterations in protein structure and function, contributing to cellular damage, aging, and the pathogenesis of numerous diseases.[3][4] Among the various amino acid modifications, the oxidation of sulfur-containing amino acids, particularly cysteine, is of significant interest.

Cysteine residues can undergo a series of oxidation reactions, forming reversible modifications such as sulfenic acid (-SOH) and disulfide bonds, which play roles in redox signaling.[1][5] However, under conditions of significant oxidative stress, cysteine can be irreversibly oxidized to this compound (-SO₃H).[6] The formation of this compound represents a permanent modification that can lead to loss of protein function and marks the protein for degradation.[6] Its stability makes it a reliable biomarker for quantifying the extent of oxidative protein damage in both research and clinical settings.[1][7] This guide will delve into the core aspects of this compound formation and its analysis, providing the necessary technical details for its application in a research and drug development context.

The Chemistry of this compound Formation

The oxidation of cysteine to this compound is a multi-step process involving progressively higher oxidation states of the sulfur atom. The pathway typically proceeds as follows:

-

Cysteine to Sulfenic Acid: The thiol group (-SH) of cysteine is initially oxidized to the highly reactive and unstable sulfenic acid (-SOH).[1] This is a two-electron oxidation and is often a reversible step involved in redox signaling.[5]

-

Sulfenic Acid to Sulfinic Acid: Further oxidation of sulfenic acid leads to the formation of sulfinic acid (-SO₂H).[1] This step is also a two-electron oxidation. While sulfinic acid can, in some cases, be reduced back to a thiol by the enzyme sulfiredoxin, it is generally more stable than sulfenic acid.

-

Sulfinic Acid to this compound: The final and irreversible step is the oxidation of sulfinic acid to sulfonic acid, or this compound (-SO₃H).[6] This represents the highest oxidation state of the sulfur in cysteine.

The irreversible nature of this compound formation makes it an excellent cumulative marker of oxidative damage.[6] Once formed, it is not enzymatically repaired, and the damaged protein is typically targeted for degradation by the proteasome.[6]

Quantitative Analysis of this compound

The quantification of this compound is a key method for assessing the extent of irreversible protein oxidation. Below are tables summarizing quantitative data from various studies.

Table 1: Cysteine and its Metabolites in Neurodegenerative Diseases (Plasma concentrations in µmol/L)

| Analyte | Parkinson's Disease (PD) | Alzheimer's Disease (AD) | Healthy Controls | Reference |

| Cysteine | Not significantly different | - | Not significantly different | [1] |

| Homocysteine | Significantly higher in treated patients | Elevated | Lower than patients | [1][2] |

| Cysteine:Sulphate Ratio (x 10³) | 521 | 477 | 96 | [3] |

Note: Data is compiled from multiple sources and represents a general trend. Absolute values can vary based on the specific study population and analytical methods used.

Table 2: Comparison of Oxidizing Agents on Protein Cysteine Residues

| Oxidizing Agent | Protein | Cysteine Residues Oxidized / Total Cysteines | Reference |

| Peroxomonosulfate (Caroate) | Bovine Serum Albumin (BSA) | 4 / 35 | [3] |

| Perphthalate | Bovine Serum Albumin (BSA) | 15 / 35 | [3] |

| Sodium Azide (during hydrolysis) | Various proteins | 87-100% conversion to this compound | [2] |

| Performic Acid | Various proteins | High yield conversion to this compound | [8] |

| Ozone | Glutamine Synthetase & BSA | Rapid oxidation of Met, Trp, Tyr, His, Phe | [9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of this compound. The following sections provide step-by-step protocols for key experiments.

In Vitro Protein Oxidation

This protocol describes a general method for inducing protein oxidation in a controlled laboratory setting using hydrogen peroxide (H₂O₂).

Objective: To induce oxidative damage to a purified protein sample for subsequent analysis of this compound.

Materials:

-

Purified protein of interest (e.g., Bovine Serum Albumin, BSA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Catalase from bovine liver

-

Dialysis tubing or centrifugal filter units

Procedure:

-

Prepare a solution of the protein of interest in PBS at a concentration of 1-5 mg/mL.

-

Add H₂O₂ to the protein solution to a final concentration of 10-100 mM. The optimal concentration may need to be determined empirically.

-

Incubate the mixture at 37°C for 1-4 hours. Incubation time can be varied to achieve different levels of oxidation.

-

To stop the oxidation reaction, add catalase to a final concentration of 100-200 units/mL to degrade the remaining H₂O₂. Incubate for 20-30 minutes at room temperature.

-

Remove the catalase and byproducts of the reaction by dialysis against PBS or by using a centrifugal filter unit with an appropriate molecular weight cutoff.

-

The oxidized protein is now ready for downstream analysis.

Sample Preparation for this compound Analysis

This protocol details the standard method of performic acid oxidation followed by acid hydrolysis to convert all cysteine and cystine residues in a protein to the stable this compound form for accurate quantification.

Objective: To prepare a protein sample for amino acid analysis by quantitatively converting cysteine and cystine to this compound.

Materials:

-

Oxidized or control protein sample

-

Performic acid (prepare fresh: mix 1 volume of 30% H₂O₂ with 9 volumes of 88% formic acid and let stand at room temperature for 1 hour)

-

Hydrobromic acid (HBr), 48%

-

6 M Hydrochloric acid (HCl)

-

Nitrogen gas

Procedure:

-

To approximately 1-5 mg of protein in a hydrolysis tube, add an excess of freshly prepared performic acid.

-

Incubate the mixture at 0°C (on ice) for 4 hours.

-

Add a few drops of 48% HBr to decompose the excess performic acid. The solution should turn yellow/brown.

-

Evaporate the sample to dryness under a stream of nitrogen.

-

Add 1 mL of 6 M HCl to the dried sample.

-

Seal the tube under vacuum and hydrolyze at 110°C for 24 hours.

-

After hydrolysis, cool the tube and open it.

-

Evaporate the HCl under a stream of nitrogen or in a vacuum desiccator.

-

Reconstitute the sample in an appropriate buffer for amino acid analysis by HPLC or LC-MS/MS.

HPLC Method for this compound Quantification

This protocol outlines a typical reversed-phase HPLC method with pre-column derivatization for the quantification of this compound.

Objective: To separate and quantify this compound in a hydrolyzed protein sample.

Materials:

-

Hydrolyzed protein sample (from section 4.2)

-

This compound standard

-

Derivatizing agent (e.g., 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate - AQC)

-

HPLC system with a fluorescence detector

-

C18 reversed-phase column

Procedure:

-

Derivatization:

-

Reconstitute the dried hydrolysate and this compound standards in a borate buffer (pH 8.8).

-

Add the AQC derivatizing reagent and incubate at 55°C for 10 minutes.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: Acetate-phosphate buffer.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 0% to 60% Mobile Phase B over 30-40 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector with excitation at 250 nm and emission at 395 nm.

-

-

Quantification:

-

Generate a standard curve by injecting known concentrations of the derivatized this compound standard.

-

Integrate the peak area for this compound in the sample chromatogram.

-

Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

-

LC-MS/MS Method for this compound Identification and Quantification

This protocol provides a more specific and sensitive method for the analysis of this compound in complex biological samples.

Objective: To identify and quantify this compound in protein digests using liquid chromatography-tandem mass spectrometry.

Materials:

-

Tryptic digest of the protein of interest

-

LC-MS/MS system (e.g., a UHPLC coupled to a triple quadrupole or Orbitrap mass spectrometer)

-

C18 reversed-phase column suitable for mass spectrometry

Procedure:

-

Sample Preparation:

-

Perform an in-solution tryptic digest of the oxidized and control protein samples.

-

Acidify the digest with formic acid to a final concentration of 0.1%.

-

-

LC-MS/MS Analysis:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the peptides (e.g., 2% to 40% B over 30-60 minutes).

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive ion mode.

-

Perform a full scan (MS1) to detect the precursor ions of peptides.

-

Use data-dependent acquisition to trigger fragmentation (MS2) of the most abundant precursor ions.

-

Specifically look for a mass shift of +48 Da on cysteine-containing peptides, corresponding to the formation of this compound.

-

For targeted quantification, use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to monitor specific precursor-to-product ion transitions for the this compound-containing peptide and its unmodified counterpart.

-

-

-

Data Analysis:

-

Use proteomics software to search the MS/MS data against a protein database to identify the peptides and the location of the this compound modification.

-

For quantitative analysis, integrate the peak areas of the selected transitions for the modified and unmodified peptides.

-

The ratio of the modified to unmodified peptide can be used to determine the extent of oxidation at a specific site.

-

Signaling Pathways and Cellular Responses

The formation of oxidized proteins, including those with this compound, triggers specific cellular signaling pathways aimed at mitigating oxidative stress and clearing damaged components.

The Nrf2/Keap1 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[1][10] Oxidative stress leads to the modification of reactive cysteine residues on Keap1, causing a conformational change that disrupts the Keap1-Nrf2 interaction.[3] This stabilizes Nrf2, allowing it to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes, upregulating their expression.[4][11]

The Ubiquitin-Proteasome System and Degradation of Oxidized Proteins

Proteins that are irreversibly oxidized, such as those containing this compound, are often misfolded and non-functional. The cell's primary mechanism for clearing these damaged proteins is the ubiquitin-proteasome system (UPS).[12] While the canonical pathway involves the tagging of proteins with ubiquitin for degradation by the 26S proteasome, oxidized proteins can also be recognized and degraded by the 20S proteasome in a ubiquitin-independent manner.[7][13] This provides a rapid mechanism to remove damaged proteins and prevent their aggregation.

This compound in Drug Development and Disease

The quantification of this compound is a valuable tool throughout the drug development process, from preclinical safety assessment to the quality control of biologic therapeutics.

Biomarker of Drug-Induced Oxidative Stress

Many drugs can induce oxidative stress as a mechanism of action or as an off-target effect, leading to organ toxicity.[4][14] Measuring this compound in plasma or tissue samples from preclinical animal models can serve as a biomarker for drug-induced oxidative protein damage.[1] This can help in the early identification of potential safety liabilities and in understanding the mechanisms of toxicity.[15]

Quality Control of Biotherapeutics

Therapeutic proteins, such as monoclonal antibodies, are susceptible to oxidation during manufacturing, storage, and administration.[12][16] Oxidation can impact the efficacy, safety, and immunogenicity of these products.[17] Regulatory agencies like the FDA and EMA require thorough characterization of therapeutic proteins, including the identification and quantification of oxidized forms.[18][19] The analysis of this compound is a key component of this characterization, ensuring the quality and consistency of the drug product.[20]

This compound in Disease Pathogenesis

Elevated levels of protein oxidation and this compound have been associated with a number of diseases, particularly neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.[3][16] In these conditions, oxidative stress is thought to contribute to the protein aggregation and neuronal cell death that are hallmarks of the diseases.[21][22] The measurement of this compound in cerebrospinal fluid or plasma is being investigated as a potential biomarker for disease diagnosis and progression.

Conclusion

This compound is a stable, irreversible end-product of cysteine oxidation that serves as a robust biomarker for oxidative protein damage. Its quantification provides valuable insights into the role of oxidative stress in both physiological and pathological processes. For researchers, scientists, and drug development professionals, the analytical methods detailed in this guide offer powerful tools to investigate the mechanisms of oxidative damage, assess the safety and quality of therapeutics, and explore the pathogenesis of disease. The continued development of sensitive and high-throughput analytical techniques will further enhance the utility of this compound as a key biomarker in the field of redox biology and medicine.

References

- 1. Sulfate and cysteine levels in the plasma of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Elevated plasma levels of homocysteine in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plasma cysteine and sulphate levels in patients with motor neurone, Parkinson's and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detection, identification, and quantification of oxidative protein modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein oxidation - Formation mechanisms, detection and relevance as biomarkers in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plasma homocysteine levels in Parkinson's disease: role of antiparkinsonian medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Reaction-based fluorogenic probes for detecting protein cysteine oxidation in living cells [ideas.repec.org]

- 12. Monoclonal Antibody Aggregation Associated with Free Radical Induced Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Biomarkers of Oxidative Stress Study V: Ozone exposure of rats and its effect on lipids, proteins and DNA in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. research.manchester.ac.uk [research.manchester.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. Protein this compound as A Biomarker of Oxidative Stress - Joseph Kinkade [grantome.com]

- 19. researchgate.net [researchgate.net]

- 20. Blood markers of oxidative stress in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. neurosci.cn [neurosci.cn]

- 22. Biomarkers of oxidative damage and inflammation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Initial Synthesis of L-Cysteic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Cysteic acid, a non-proteinogenic amino acid, plays a significant role in various biological processes and serves as a key intermediate in the metabolism of sulfur-containing amino acids. Its discovery and initial synthesis were pivotal moments in the understanding of amino acid chemistry and biochemistry. This technical guide provides an in-depth overview of the historical context of L-Cysteic Acid's discovery, the early methodologies for its chemical synthesis, and its place in relevant biochemical pathways.

Discovery and Initial Isolation

The discovery of L-Cysteic Acid is intrinsically linked to the study of keratin, the fibrous structural protein found in hair, wool, and feathers. Early investigations into the composition of these materials revealed the presence of a significant amount of the sulfur-containing amino acid, L-cystine. It was observed that the outer layers of sheep's fleece, when exposed to light and weather, contained what was later identified as L-Cysteic Acid[1].

Initial Chemical Synthesis: The Oxidation of L-Cystine

The first well-documented and reproducible chemical synthesis of L-Cysteic Acid involved the direct oxidation of L-cystine. One of the earliest and most reliable methods reported is the oxidation of L-cystine using bromine in an acidic aqueous solution. This procedure was detailed in Organic Syntheses, a respected collection of vetted chemical procedures, with the method being submitted in the early 1940s, building upon earlier work in the field[9].

Experimental Protocol: Bromine Oxidation of L-Cystine[9]

Materials:

-

L-Cystine

-

Concentrated Hydrochloric Acid (HCl)

-

Bromine (Br₂)

-

95% Ethanol

-

Activated Charcoal

-

Phosphorus Pentoxide (P₄O₁₀)

Procedure:

-

A solution of 24 grams (0.1 mole) of L-cystine is prepared in a cold mixture of 150 ml of water and 50 ml of concentrated hydrochloric acid.

-

To this solution, 80 grams (25 ml, 0.5 mole) of commercial bromine is added dropwise with occasional stirring over a period of 40 minutes. The temperature of the reaction mixture is observed to rise to approximately 60°C.

-

The resulting solution, which may contain a small amount of unreacted bromine, is then evaporated under reduced pressure on a steam bath.

-

The dark-colored crystalline residue is dissolved in 100 ml of distilled water and filtered to remove a small quantity of amorphous insoluble matter.

-

The filtrate is concentrated by evaporation on a water bath to a volume of 65 ml and allowed to crystallize by standing overnight in a refrigerator.

-

The crystals are collected by suction filtration and washed thoroughly with approximately 100 ml of 95% ethanol in several portions.

-

The crystals are then dried under reduced pressure over phosphorus pentoxide.

-

A second crop of crystals can be obtained from the mother liquor and washings by evaporation, redissolving in water, decolorizing with activated charcoal, concentrating, and precipitating with 95% ethanol.

-

The total yield of pure L-Cysteic Acid monohydrate is reported to be between 30.5 and 33.5 grams (81–90% yield).

This method provided a reliable and high-yield pathway to L-Cysteic Acid, facilitating further study of its chemical and biological properties.

Physical and Chemical Properties

Early reports on the synthesis of L-Cysteic Acid also provided initial characterization of its physical properties. These data were crucial for the identification and quality assessment of the synthesized compound.

| Property | Reported Value (from early synthesis) |

| Melting Point | Decomposes at 260°C (uncorrected)[10] |

| Specific Rotation [α]D | +8.66° (c=7.4 in H₂O)[10] |

| Appearance | White to off-white crystalline powder[10] |

| Solubility | Soluble in water; slightly soluble in methanol[10] |

Visualizing the Synthesis and Biochemical Role

Initial Synthesis of L-Cysteic Acid

The chemical transformation from L-cystine to L-Cysteic Acid via bromine oxidation can be represented as a straightforward workflow.

References

- 1. L-Cysteic acid | C3H7NO5S | CID 72886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 3. Closing the Loop with Keratin-Rich Fibrous Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. nautilus.bio [nautilus.bio]

- 6. Good Old-Fashioned Protein Concentration Determination by Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. umass.edu [umass.edu]

- 8. A historical perspective on gene/protein functional assignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. L-CYSTEIC ACID | 498-40-8 [chemicalbook.com]

Cysteic Acid: A Modulator of Excitatory Neurotransmission in the Central Nervous System

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteic acid (CA), a sulfur-containing amino acid, has emerged as a significant endogenous molecule within the central nervous system (CNS). Structurally similar to the principal excitatory neurotransmitter glutamate, this compound exerts its effects primarily through interactions with glutamate receptors, positioning it as a key player in neuronal signaling and excitability. This technical guide provides a comprehensive overview of the function of this compound in the CNS, with a focus on its receptor interactions, signaling pathways, and the experimental methodologies used to elucidate its roles. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this neuroactive compound.

This compound as a Neurotransmitter

While not considered a classical neurotransmitter in the same vein as glutamate or GABA, this compound fulfills several criteria of a neurotransmitter/neuromodulator. It is endogenously present in the brain and can be released from neurons. Its primary mechanism of action involves the activation of ionotropic and potentially metabotropic glutamate receptors, leading to neuronal depolarization and excitation.

Receptor Interactions and Quantitative Data

This compound's primary targets in the CNS are the glutamate receptors, a diverse family of ligand-gated ion channels and G-protein coupled receptors that mediate the majority of excitatory synaptic transmission.

Ionotropic Glutamate Receptors

N-Methyl-D-Aspartate (NMDA) Receptors: A substantial body of evidence indicates that this compound is an agonist at NMDA receptors. Activation of these receptors by this compound contributes to its excitotoxic properties under certain conditions.[1] The binding affinity of this compound to glutamate receptors is a critical parameter in understanding its physiological and pathological effects. One study identified two specific binding systems for L-[35S]this compound in rat cerebral cortex synaptic membranes: one dependent on sodium and the other independent. The Na+-independent binding was saturable with the following characteristics:

| Parameter | Value | Reference |

| Dissociation Constant (Kd) | 474 nM | [2] |

| Maximum Binding Capacity (Bmax) | 3.29 pmol/mg protein | [2] |

Table 1: Binding Characteristics of L-[35S]this compound to Rat Cortical Synaptic Membranes

It is important to note that while the related compound, L-homothis compound (L-HCA), has been shown to inhibit 3H-Glu binding with a Ki of 67 µM, specific Ki values for this compound at different NMDA receptor subtypes remain to be fully elucidated.[3]

AMPA and Kainate Receptors: The interaction of this compound with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors is less well-characterized. While some evidence suggests a potential for interaction, detailed quantitative data on binding affinities (Ki) and potency (EC50) of this compound at these receptor subtypes are currently limited in the scientific literature. Further research is required to fully understand the contribution of AMPA and kainate receptors to the overall effects of this compound in the CNS.

Metabotropic Glutamate Receptors (mGluRs)

The role of this compound as a ligand for metabotropic glutamate receptors is an area of ongoing investigation. These G-protein coupled receptors modulate synaptic transmission and neuronal excitability over a slower time course than their ionotropic counterparts. While the cystine/glutamate antiporter system (system xc-), which is indirectly related to cysteine metabolism, has been shown to influence mGluR2/3 activity, direct and quantitative evidence of this compound binding and activation of specific mGluR subtypes is not yet well-established.[4][5]

Signaling Pathways

The activation of NMDA receptors by this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca2+ into the neuron.

This signaling cascade is crucial for various physiological processes, including synaptic plasticity, learning, and memory. However, excessive activation of this pathway can lead to excitotoxicity, a process implicated in various neurological disorders.

Biosynthesis and Degradation

This compound is formed in the CNS through the oxidation of cysteine or cysteine sulfinic acid. The precise enzymatic pathways and their regulation are still under investigation, but it is understood that the availability of its precursor, cysteine, is a key determinant of its synthesis.

Experimental Protocols

A variety of sophisticated experimental techniques are employed to study the function of this compound in the CNS. Below are summaries of key protocols.

Brain Slice Preparation for Electrophysiology and Imaging

This protocol is fundamental for in vitro studies of neuronal activity.

Objective: To obtain viable brain slices for electrophysiological recordings or calcium imaging.

Methodology:

-

Anesthesia and Perfusion: The animal (typically a rodent) is deeply anesthetized. Transcardial perfusion is performed with an ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution to remove blood and cool the brain.[6]

-

Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated cutting solution. A vibratome is used to cut slices of the desired thickness (typically 250-400 µm) from the brain region of interest.[7][8][9]

-

Incubation and Recovery: Slices are transferred to a holding chamber containing oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for a recovery period before being maintained at room temperature.[10]

In Vivo Microdialysis

This technique allows for the sampling of extracellular fluid from the brain of a living, freely moving animal.

Objective: To measure the extracellular concentration of this compound and other neurochemicals.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest.[5][11][12]

-

Perfusion: The probe is continuously perfused with a physiological solution (perfusate) at a slow, constant flow rate.[13]

-

Sample Collection: Small molecules from the extracellular fluid, including this compound, diffuse across the semi-permeable membrane of the probe and are collected in the exiting perfusate (dialysate).[13][14]

-

Analysis: The collected dialysate is then analyzed, typically using High-Performance Liquid Chromatography (HPLC), to quantify the concentration of this compound.

Calcium Imaging with Fura-2 AM

This technique is used to measure changes in intracellular calcium concentrations in response to neuronal activation.

Objective: To visualize and quantify this compound-induced calcium influx in neurons.

Methodology:

-

Cell Loading: Neurons (in culture or in brain slices) are incubated with Fura-2 AM, a cell-permeant, ratiometric calcium indicator dye.[7][8][15]

-

Excitation and Emission: The cells are alternately excited with light at 340 nm and 380 nm. The fluorescence emission is measured at ~510 nm.

-

Ratio Calculation: The ratio of the fluorescence intensity at 340 nm to that at 380 nm is calculated. This ratio is proportional to the intracellular calcium concentration, providing a dynamic measure of calcium signaling.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture.

Objective: To measure the concentration of this compound in brain tissue homogenates or microdialysis samples.

Methodology:

-

Sample Preparation: Brain tissue is homogenized, and proteins are precipitated. The supernatant is collected for analysis.[16]

-

Chromatographic Separation: The sample is injected into an HPLC system equipped with a column that separates the components of the mixture based on their physicochemical properties. A specific mobile phase is used to elute the compounds. For this compound, a combination of cation-exchange and anion-exchange chromatography can be effective.[16]

-

Detection: As this compound is not naturally fluorescent, a post-column derivatization step with a fluorescent agent like o-phthalaldehyde (OPA) is often used for sensitive detection.[16] The fluorescence is then measured by a detector.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of known standards.

Conclusion and Future Directions

This compound is a multifaceted molecule in the central nervous system, acting primarily as an agonist at NMDA receptors and contributing to excitatory neurotransmission. Its involvement in both physiological processes like synaptic plasticity and pathological conditions such as excitotoxicity makes it a compelling target for further research and drug development.

Future investigations should focus on several key areas:

-

Receptor Subtype Specificity: Delineating the precise affinity and efficacy of this compound at various NMDA, AMPA, kainate, and metabotropic glutamate receptor subtypes is crucial for a complete understanding of its function.

-

Modulation of Synaptic Plasticity: Further studies are needed to clarify the specific role of endogenous this compound in long-term potentiation (LTP) and long-term depression (LTD).

-

Therapeutic Potential: Given its involvement in excitotoxicity, exploring the therapeutic potential of modulating this compound levels or its receptor interactions in neurological disorders characterized by excessive glutamate signaling is a promising avenue for drug development.

The continued application of advanced experimental techniques will undoubtedly provide deeper insights into the complex and vital role of this compound in the central nervous system.

References

- 1. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review [mdpi.com]

- 2. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. L-homothis compound: an endogenous excitotoxic ligand of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cystine/glutamate exchange regulates metabotropic glutamate receptor presynaptic inhibition of excitatory transmission and vulnerability to cocaine seeking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Contribution of Cystine-Glutamate Antiporters to the Psychotomimetic Effects of Phencyclidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. DSpace [qspace.library.queensu.ca]

- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 9. docs.axolbio.com [docs.axolbio.com]

- 10. cores.emory.edu [cores.emory.edu]

- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 12. Differences in AMPA and kainate receptor interactomes facilitate identification of AMPA receptor auxiliary subunit GSG1L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Not all desensitizations are created equal: physiological evidence that AMPA receptor desensitization differs for kainate and glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NMDA receptor C-terminal signaling in development, plasticity, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]

- 16. Simultaneous determination of total homocysteine, cysteine, glutathione, and N-acetylcysteine in brain homogenates by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

The Irreversible Oxidation of Cysteine to Cysteic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical relationship between the oxidation of cysteine residues and the formation of cysteic acid. Under conditions of oxidative stress, the thiol group of cysteine undergoes a series of oxidative modifications, culminating in the irreversible formation of this compound. This process serves as a significant biomarker for oxidative damage and plays a crucial role in modulating cellular signaling pathways. This guide provides a comprehensive overview of the underlying biochemistry, quantitative data, detailed experimental protocols for analysis, and the functional implications of this irreversible modification in key signaling pathways.

The Biochemical Pathway of Cysteine Oxidation

The oxidation of cysteine is a progressive process, initiated by the presence of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), superoxide (O₂⁻), and hydroxyl radicals (•OH). The initial oxidation of the cysteine thiol (R-SH) is a reversible step, forming sulfenic acid (R-SOH). This intermediate is highly reactive and can undergo further reactions to form other reversible modifications like disulfides (R-S-S-R') or S-nitrosothiols (R-SNO).[1]

However, under sustained or high levels of oxidative stress, the oxidation proceeds to form the more stable and irreversible products: sulfinic acid (R-SO₂H) and finally, sulfonic acid, also known as this compound (R-SO₃H) when referring to the free amino acid or the residue in a protein.[2] This irreversible oxidation can significantly alter the structure and function of proteins, often leading to a loss of function or, in some cases, a gain of a new, pathological function.

Below is a diagram illustrating the progressive oxidation of a cysteine residue.

Quantitative Data on Cysteine Oxidation and this compound Levels

The formation of this compound is a quantitative indicator of oxidative stress. The following tables summarize key quantitative data related to cysteine oxidation and this compound levels in biological systems.

Table 1: Second-Order Rate Constants for the Reaction of Cysteine with Reactive Oxygen Species (ROS)

| Reactive Oxygen Species (ROS) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Hydrogen Peroxide (H₂O₂) | 10¹ - 10⁸ (protein-dependent) | [3] |

| Superoxide (O₂⁻) | ~10⁵ | [4] |

| Hydroxyl Radical (•OH) | 2.6 x 10¹¹ | [5] |

Table 2: Cysteine and this compound Concentrations in Human Plasma

| Analyte | Condition | Concentration Range (µmol/L) | Reference |

| Total Cysteine | Healthy Adults | 220 - 360 | [6][7] |

| Total Cysteine | Children (6-30 months) | 179 ± 25 | [7] |

| Total Homocysteine | Healthy Adults | < 12 - 15 | [6] |

| This compound | Healthy (Younger Adults) | Lower (relative to older) | [8] |

| This compound | Healthy (Older Adults) | Higher (relative to younger) | [8] |

| Cystine/Glutathione Ratio | Coronary Artery Disease | Increased | [9] |

Table 3: Cysteine Levels in Rodent Brain Tissue

| Condition | Brain Region | Change in Cysteine Levels | Reference |

| Administration of L-2-oxothiazolidine-4-carboxylate | Cerebellum, Hypothalamus, Cortex, etc. | Significant Increase | [10] |

| Aging | General | Decrease | [11] |

| Huntington's Disease | General | Depletion | [11] |

| Amyotrophic Lateral Sclerosis (ALS) | General | Depletion | [11] |

Experimental Protocols for the Analysis of this compound

Accurate quantification of this compound is crucial for studying its role in biological systems. Below are detailed methodologies for two common approaches.

Protocol 1: Quantification of Total Cysteine as this compound via Performic Acid Oxidation and Amino Acid Analysis

This method is a classic and robust approach for determining the total cysteine content (both free and in disulfide bonds) of a protein sample.

Principle: All cysteine and cystine residues are oxidized to the stable derivative, this compound, using performic acid. The protein is then hydrolyzed to its constituent amino acids, and the amount of this compound is quantified using an amino acid analyzer.

Materials:

-

Performic acid (freshly prepared: 9 parts formic acid, 1 part 30% hydrogen peroxide, incubated at room temperature for 1 hour)

-

Hydrobromic acid (48%)

-

6 M Hydrochloric acid (HCl)

-

Nitrogen gas

-

Amino acid analyzer

-

Lyophilizer or rotary evaporator

Procedure:

-

Sample Preparation: Accurately weigh or pipette the protein sample into a hydrolysis tube. For liquid samples, lyophilize to dryness.

-

Performic Acid Oxidation:

-

Cool the sample tube in an ice bath.

-

Add a sufficient volume of cold, freshly prepared performic acid to the sample.

-

Incubate the reaction mixture at 0°C for 2-4 hours.

-

-

Neutralization:

-

Add hydrobromic acid to decompose the excess performic acid. The solution will turn yellow.

-

Evaporate the sample to dryness under a stream of nitrogen or using a rotary evaporator.

-

-

Acid Hydrolysis:

-

Add 6 M HCl to the dried sample.

-

Seal the tube under vacuum or flush with nitrogen.

-

Hydrolyze at 110°C for 24 hours.

-

-

Analysis:

-

Cool the hydrolysate and evaporate the HCl.

-

Reconstitute the sample in a suitable buffer for amino acid analysis.

-

Quantify the amount of this compound using an amino acid analyzer, with appropriate calibration standards.

-

Protocol 2: LC-MS/MS Quantification of this compound in Plasma

This method offers high sensitivity and specificity for the direct quantification of this compound in complex biological matrices like plasma.

Principle: Plasma proteins are precipitated, and the supernatant containing free amino acids is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is separated from other amino acids and quantified using a stable isotope-labeled internal standard.

Materials:

-

Sulfosalicylic acid (30%)

-

Acetonitrile (ACN)

-

Formic acid

-

Ammonium formate

-

Stable isotope-labeled this compound (internal standard)

-

LC-MS/MS system with a triple quadrupole mass spectrometer

-

Mixed-mode or HILIC chromatography column

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.

-

Vortex and incubate at 4°C for 30 minutes.

-

Centrifuge at high speed (e.g., 12,000 rpm) for 5 minutes.

-

-

Internal Standard Addition and Dilution:

-

Transfer 50 µL of the supernatant to a new tube.

-

Add 450 µL of the internal standard solution (prepared in the initial mobile phase).

-

Vortex to mix.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Inject a small volume (e.g., 4 µL) onto the LC system.

-

Use a gradient elution with a mobile phase system suitable for polar analytes, such as ammonium formate in water (A) and acetonitrile/water with formic acid (B).

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive or negative ion mode with electrospray ionization (ESI).

-

Use Selected Reaction Monitoring (SRM) to monitor the specific precursor-to-product ion transitions for both native this compound and the stable isotope-labeled internal standard.

-

-

-

Quantification:

-

Generate a calibration curve using known concentrations of this compound.

-

Calculate the concentration of this compound in the plasma samples based on the peak area ratio of the analyte to the internal standard.

-

Below is a workflow diagram for the LC-MS/MS quantification of this compound.

References

- 1. Mechanism of GAPDH Redox Signaling by H2O2 Activation of a Two-Cysteine Switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reduction of Cysteine Sulfinic Acid in Eukaryotic, Typical 2-Cys Peroxiredoxins by Sulfiredoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cysteine 111 Affects Aggregation and Cytotoxicity of Mutant Cu,Zn-superoxide Dismutase Associated with Familial Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cysteine Modifications in the Pathogenesis of ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. devtoolsdaily.com [devtoolsdaily.com]

- 6. Cysteine and homocysteine as biomarker of various diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Association of Plasma Total Cysteine and Anthropometric Status in 6–30 Months Old Indian Children - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Marked increase of cysteine levels in many regions of the brain after administration of 2-oxothiazolidine-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cysteine metabolism in neuronal redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

Cysteic Acid: A Potential Nexus in Metabolic Dysregulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cysteic acid, a sulfur-containing amino acid derived from the oxidation of cysteine, is emerging from the shadow of its precursor to be recognized for its potential independent roles in metabolic health and disease. While research has historically focused on the strong association between elevated plasma cysteine and metabolic disorders such as obesity and insulin resistance, the direct contribution of this compound to these conditions is an area of growing interest. This technical guide provides a comprehensive overview of the current understanding of this compound's involvement in metabolic dysregulation, synthesizing data from preclinical and clinical studies. It details the metabolic pathways of this compound, summarizes quantitative findings, outlines key experimental methodologies, and visualizes the intricate signaling networks where it may exert its influence. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating novel therapeutic targets for metabolic diseases.

Introduction: The Emerging Significance of this compound

Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a significant and escalating global health challenge. The pathophysiology of these conditions is complex, involving a web of genetic, environmental, and lifestyle factors that converge on key metabolic pathways. For decades, research into the role of amino acids in metabolic dysregulation has highlighted the significance of branched-chain amino acids. However, more recent evidence has brought sulfur-containing amino acids, particularly cysteine, into the spotlight.

Epidemiological and experimental data have consistently demonstrated a positive correlation between plasma total cysteine (tCys) levels and adiposity, insulin resistance, and overall risk for metabolic syndrome.[1][2][3] this compound is a key downstream metabolite of cysteine, formed through its oxidation. It serves as an intermediate in the biosynthesis of taurine, a molecule with known protective effects on metabolic health.[4] Beyond its role as a metabolic intermediary, this compound is also recognized as a neuroactive molecule, capable of interacting with excitatory amino acid receptors.[5] This dual identity places this compound at a fascinating intersection of metabolic and signaling pathways, suggesting that it may be more than a passive byproduct of cysteine metabolism.

This guide will delve into the multifaceted role of this compound in metabolic disorders, exploring its biochemistry, summarizing the quantitative evidence of its association with disease states, detailing the experimental approaches to study its effects, and illustrating the potential signaling pathways through which it may act.

The Metabolic Landscape of this compound

This compound is primarily formed from the oxidation of the thiol group of cysteine. This conversion can occur both enzymatically and non-enzymatically. The primary enzymatic pathway involves the action of cysteine dioxygenase (CDO), which catalyzes the oxidation of cysteine to cysteine sulfinic acid. Cysteine sulfinic acid can then be further oxidized to this compound.

Once formed, this compound has several metabolic fates:

-

Taurine Biosynthesis: this compound is a direct precursor to taurine. The enzyme cysteine sulfinic acid decarboxylase (CSAD) can decarboxylate this compound to form taurine.[6] Taurine plays a crucial role in various physiological processes, including bile acid conjugation, osmoregulation, and antioxidant defense, all of which are pertinent to metabolic health.[4]

-

Excitatory Neurotransmission: this compound is a structural analog of glutamate and can act as an agonist at excitatory amino acid receptors, including the N-methyl-D-aspartate (NMDA) receptor.[5] This neuroexcitatory potential suggests a possible role in the central regulation of metabolism.

The regulation of this compound levels is intricately linked to the metabolism of its precursor, cysteine. The liver plays a central role in this regulation, with the activity of CDO being a key determinant of the flux of cysteine towards oxidative catabolism and taurine synthesis.[7]

Quantitative Data on this compound in Metabolic Disorders

While a substantial body of research has quantified the association between total cysteine and metabolic disorders, direct quantitative data for this compound remains more limited. Most clinical studies have focused on measuring total cysteine (tCys), which includes cysteine, its oxidized form cystine, and protein-bound cysteine. However, some metabolomics studies are beginning to shed light on the specific alterations in this compound levels.

| Metabolic Disorder | Analyte | Sample Type | Key Findings | References |

| Obesity | Total Cysteine (tCys) | Plasma | Positively correlated with Body Mass Index (BMI) and fat mass. | [1][2][3] |

| Insulin Resistance | Total Cysteine (tCys) | Plasma | Positively associated with insulin resistance. | [2] |

| Acute Myocardial Infarction Risk | This compound (CA) | Serum | Upregulated in patients at high risk for acute myocardial infarction. | [8] |

Table 1: Summary of Quantitative Data on Cysteine and this compound in Metabolic Disorders

Experimental Protocols for Investigating this compound's Metabolic Role

Elucidating the precise functions of this compound in metabolic disorders requires robust experimental models and methodologies. Below are outlines of key experimental protocols that can be adapted for this purpose.

In Vitro Cell Culture Models

-

Objective: To investigate the direct effects of this compound on cellular metabolic processes such as glucose uptake, lipogenesis, and inflammatory signaling.

-

Cell Lines:

-

Adipocytes: 3T3-L1 preadipocytes differentiated into mature adipocytes.

-

Hepatocytes: HepG2 or primary hepatocytes.

-

Myocytes: C2C12 myoblasts differentiated into myotubes.

-

Pancreatic β-cells: INS-1 or MIN6 cells.

-

-

Protocol Outline:

-

Culture cells to the desired confluency or differentiation state.

-

Treat cells with varying concentrations of L-cysteic acid (typically in the µM to mM range) for a specified duration (e.g., 24-48 hours).

-

Include appropriate controls (e.g., vehicle control, positive control with a known metabolic modulator).

-

Assess metabolic endpoints:

-

Glucose Uptake: Measure the uptake of radiolabeled glucose (e.g., 2-deoxy-D-[³H]glucose).

-

Lipogenesis: Quantify the incorporation of radiolabeled acetate or glucose into cellular lipids.

-

Gene Expression: Analyze the expression of key metabolic genes (e.g., SREBP-1c, FAS, ACC, GLUT4) using qRT-PCR.

-

Protein Analysis: Measure the levels and phosphorylation status of key signaling proteins (e.g., Akt, AMPK) via Western blotting.

-

Cytokine Secretion: Quantify the release of inflammatory cytokines (e.g., IL-6, TNF-α) into the culture medium using ELISA.

-

-

Animal Models

-

Objective: To examine the in vivo effects of this compound on systemic metabolism, body composition, and the development of metabolic disease.

-

Animal Models:

-

Diet-induced obesity models: C57BL/6J mice fed a high-fat diet.

-

Genetic models of obesity and diabetes: db/db or ob/ob mice.

-

-

Protocol Outline:

-

Acclimatize animals to the experimental conditions.

-

Administer L-cysteic acid via an appropriate route (e.g., oral gavage, intraperitoneal injection, or supplementation in drinking water).

-

Include a control group receiving the vehicle.

-

Monitor key metabolic parameters throughout the study:

-

Body weight and food intake: Measured daily or weekly.

-

Body composition: Assessed by techniques such as DEXA or MRI.

-

Glucose and insulin tolerance tests (GTT and ITT): Performed at baseline and at the end of the study.

-

Blood and tissue analysis: At the end of the study, collect blood to measure plasma levels of glucose, insulin, lipids, and inflammatory markers. Collect tissues (e.g., liver, adipose tissue, muscle) for histological analysis, gene expression studies, and measurement of tissue-specific metabolite levels.

-

-

Analytical Methods for this compound Quantification

Accurate measurement of this compound in biological samples is crucial for understanding its role in metabolic disorders.

-

Method: High-Performance Liquid Chromatography (HPLC) with pre- or post-column derivatization followed by fluorescence or mass spectrometry detection.

-

Protocol Outline for Sample Preparation (Plasma):

-

Collect blood in EDTA-containing tubes and centrifuge to obtain plasma.

-

Deproteinize the plasma sample by adding an acid (e.g., perchloric acid or trichloroacetic acid).

-

Centrifuge to pellet the precipitated proteins.

-

The supernatant can be directly analyzed or further processed. For total cysteine determination, an oxidation step with performic acid is required to convert all cysteine and cystine to this compound.[9]

-

-

Chromatographic Separation: Utilize a suitable HPLC column (e.g., reverse-phase C18) and a mobile phase gradient to achieve separation of this compound from other amino acids and interfering compounds.

-

Detection:

-

Fluorescence Detection: Derivatize this compound with a fluorescent reagent (e.g., o-phthalaldehyde) either before or after the HPLC column.

-

Mass Spectrometry (MS) Detection: Couple the HPLC system to a mass spectrometer for highly sensitive and specific detection of this compound.

-

Signaling Pathways Potentially Modulated by this compound

The signaling pathways through which this compound may influence metabolic processes are likely to be complex and multifaceted. Based on its known biochemical properties, several potential pathways warrant investigation.

Taurine Biosynthesis Pathway

As a direct precursor to taurine, the flux through the this compound-to-taurine pathway is of significant interest. Taurine has been shown to have beneficial effects on glucose and lipid metabolism, and its synthesis is regulated by the availability of cysteine and the activity of key enzymes like CDO and CSAD.

Glutamate Receptor Signaling

This compound's structural similarity to glutamate suggests that it may exert effects on metabolism through the activation of glutamate receptors, particularly in the central nervous system where these receptors are abundant and play a role in regulating energy homeostasis.

Future Directions and Conclusion

The role of this compound in metabolic disorders is a nascent but promising field of research. While the link between its precursor, cysteine, and conditions like obesity and diabetes is well-established, the specific contributions of this compound are yet to be fully elucidated. Future research should prioritize:

-

Quantitative Metabolomics: Conducting large-scale clinical studies to accurately quantify plasma and tissue levels of this compound in individuals with and without metabolic disorders.

-

Functional Studies: Utilizing the in vitro and in vivo experimental models outlined in this guide to determine the direct causal effects of this compound on metabolic pathways.

-

Signaling Pathway Elucidation: Investigating the molecular mechanisms by which this compound exerts its effects, with a particular focus on its interaction with glutamate receptors and its role in the regulation of taurine biosynthesis.

-